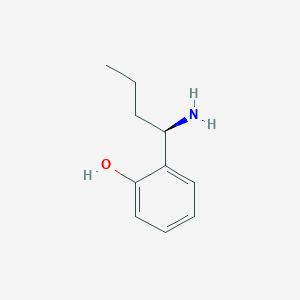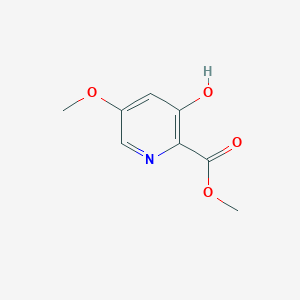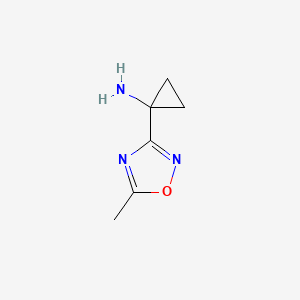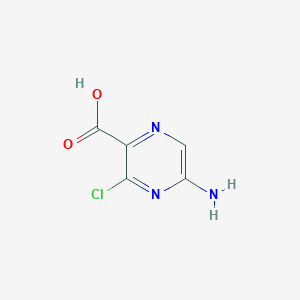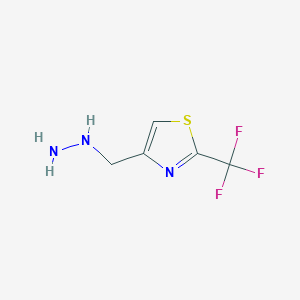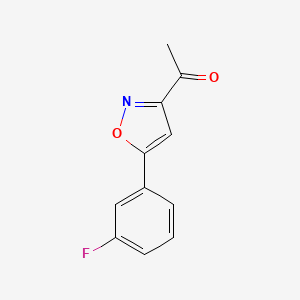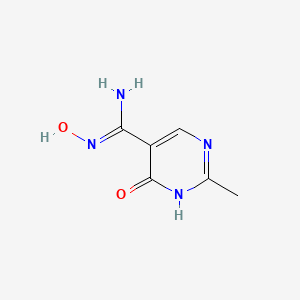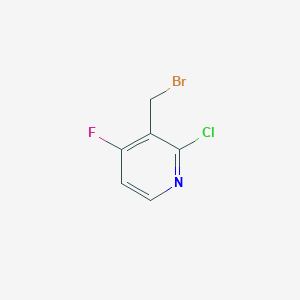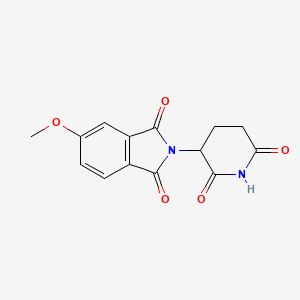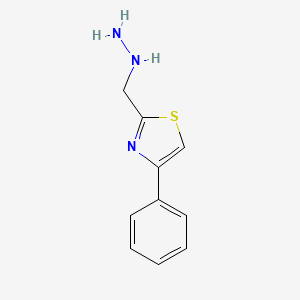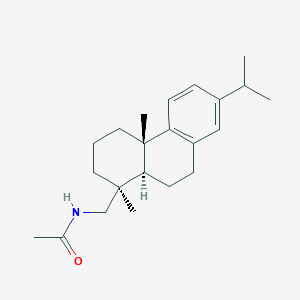![molecular formula C10H4BrN3OS2 B12972092 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiadiazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a thiophene-2-carbaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Coupling with Thiophene-2-carbaldehyde: The final step involves coupling the brominated thiadiazole-pyridine with thiophene-2-carbaldehyde using palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Stille reactions to form more complex molecules
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Cross-Coupling: Palladium catalysts (Pd(PPh₃)₄), bases (triethylamine), and solvents (toluene, THF)
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carboxylic acid
Reduction: 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-methanol
科学研究应用
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Photovoltaics: Incorporated into dye-sensitized solar cells (DSSCs) and organic photovoltaic (OPV) devices due to its electron-accepting properties
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs targeting specific biological pathways.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties
作用机制
The mechanism of action of 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde depends on its application:
In Organic Electronics and Photovoltaics: The compound acts as an electron acceptor, facilitating charge transfer and improving the efficiency of electronic devices.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects
相似化合物的比较
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: A precursor used in the synthesis of various derivatives.
4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): A dye synthesized through Stille cross-coupling reaction.
Uniqueness
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde is unique due to its combination of a thiadiazole-pyridine core with a thiophene-2-carbaldehyde moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photovoltaics.
属性
分子式 |
C10H4BrN3OS2 |
|---|---|
分子量 |
326.2 g/mol |
IUPAC 名称 |
5-(7-bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrN3OS2/c11-6-3-12-9(10-8(6)13-17-14-10)7-2-1-5(4-15)16-7/h1-4H |
InChI 键 |
KGANTFWQDILNOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)C2=NC=C(C3=NSN=C23)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)
